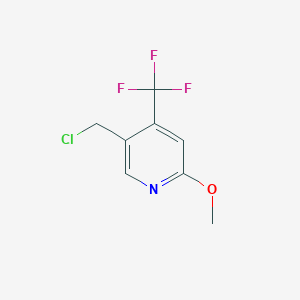

5-(Chloromethyl)-2-methoxy-4-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

5-(chloromethyl)-2-methoxy-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3NO/c1-14-7-2-6(8(10,11)12)5(3-9)4-13-7/h2,4H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGRKZIYEYWUTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)C(F)(F)F)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201209172 | |

| Record name | 5-(Chloromethyl)-2-methoxy-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201209172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211585-00-0 | |

| Record name | 5-(Chloromethyl)-2-methoxy-4-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211585-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Chloromethyl)-2-methoxy-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201209172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to facilitate the desired transformations.

Industrial Production Methods: Industrial production of trifluoromethylpyridines, including 5-(Chloromethyl)-2-methoxy-4-(trifluoromethyl)pyridine, often employs vapor-phase reactions and continuous flow processes to achieve high yields and purity . These methods are optimized for large-scale production and involve stringent control of reaction parameters to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-(Chloromethyl)-2-methoxy-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide and reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products:

Substitution Reactions: The major products are various substituted pyridines with different functional groups replacing the chloromethyl group.

Oxidation and Reduction Reactions: The major products include oxides and reduced forms of the original compound.

Scientific Research Applications

Pharmaceuticals

5-(Chloromethyl)-2-methoxy-4-(trifluoromethyl)pyridine serves as a building block for drug development due to its unique structural features. Its derivatives are being investigated for:

- Antifungal and Antibacterial Properties : Preliminary studies suggest that compounds with similar structures may exhibit significant biological activity against various pathogens .

- Drug Development : Research is ongoing to explore its potential as a precursor for synthesizing compounds with improved pharmacokinetic properties .

Agrochemicals

The compound is also relevant in the agrochemical industry:

- Crop Protection : Trifluoromethylpyridine derivatives are widely used in the development of pesticides and herbicides. For instance, fluazifop-butyl, a potent herbicide, utilizes trifluoromethylpyridine derivatives to enhance efficacy against grass species .

- Market Approval : Several TFMP derivatives have received market approval for use in agricultural applications, demonstrating their importance in pest management strategies .

A study investigated the interaction of this compound with specific biological targets. The findings indicated that the trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and potentially increasing therapeutic efficacy .

Agrochemical Efficacy

Research focusing on fluazifop-butyl highlighted its mode of action involving interference with respiratory biochemistry in target organisms. The study concluded that the trifluoromethyl-substituted pyridine derivative exhibited superior fungicidal activity compared to other halogenated derivatives .

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-methoxy-4-(trifluoromethyl)pyridine is primarily attributed to the presence of the trifluoromethyl group, which influences its interaction with biological targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed from this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 5-(Chloromethyl)-2-methoxy-4-(trifluoromethyl)pyridine, differing in substituent positions, functional groups, or ring systems. Their properties and applications are compared below:

Chloromethyl-Substituted Pyridines

Key Differences :

- The phenyl-substituted derivative (CAS 613239-76-2) exhibits a higher molecular weight (271.67 vs. 225.60) and altered lipophilicity, influencing bioavailability in drug candidates .

Methoxy- and Trifluoromethyl-Substituted Pyridines

Key Differences :

- The absence of a chloromethyl group in 2-Methoxy-4-(trifluoromethyl)pyridine limits its utility in alkylation reactions, a key application of the target compound .

- 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine demonstrates how chlorine positioning (C3 vs. C5) modulates bioactivity, as seen in its role as a CYP51 enzyme inhibitor against Trypanosoma cruzi .

Pyridines with Alternative Substituents

Biological Activity

5-(Chloromethyl)-2-methoxy-4-(trifluoromethyl)pyridine is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula: C8H8ClF3N

- Molecular Weight: 207.60 g/mol

- IUPAC Name: this compound

The presence of the chloromethyl group and trifluoromethyl group contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Its mechanism of action includes:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.

- Receptor Binding: It can interact with nicotinic receptors, influencing neurotransmitter release and potentially affecting cognitive functions.

- Oxidative Stress Modulation: By inducing or scavenging reactive oxygen species (ROS), it may exert protective or damaging effects on cells, depending on the context.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. The following table summarizes key findings:

| Study | Cell Line | Concentration | Effect Observed |

|---|---|---|---|

| Study A | A375 (melanoma) | 10 µM | Induced apoptosis through ROS generation |

| Study B | HeLa (cervical cancer) | 5 µM | Inhibited cell proliferation by 50% |

| Study C | MCF-7 (breast cancer) | 20 µM | Triggered cell cycle arrest at G1 phase |

These studies indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, likely through mechanisms involving oxidative stress and apoptosis.

Neuroprotective Effects

Research has also explored the neuroprotective properties of this compound. In vitro assays demonstrated that it could protect neuronal cells from oxidative damage induced by neurotoxins. Key findings include:

- Mechanism: The compound was shown to enhance the expression of antioxidant enzymes, thereby reducing oxidative stress in neuronal cells.

- Cell Models: Studies utilized SH-SY5Y neuroblastoma cells to assess neuroprotection against agents like hydrogen peroxide.

Case Studies

-

Case Study 1: Melanoma Treatment

- Objective: To evaluate the efficacy of this compound in melanoma models.

- Findings: The compound significantly reduced tumor size in xenograft models, suggesting potential as an anticancer agent.

-

Case Study 2: Neuroprotection

- Objective: Investigate its protective effects against oxidative stress in Parkinson's disease models.

- Results: Administration led to improved survival rates of dopaminergic neurons in vitro, indicating a promising avenue for neurodegenerative disease treatment.

Q & A

Basic: What synthetic strategies are commonly employed for preparing 5-(Chloromethyl)-2-methoxy-4-(trifluoromethyl)pyridine?

Answer:

The synthesis typically involves sequential functionalization of the pyridine ring. Key steps include:

- Methoxy group introduction : Direct alkylation or nucleophilic aromatic substitution (SNAr) using methoxide sources under anhydrous conditions .

- Trifluoromethylation : Radical trifluoromethylation via copper-mediated methods or using CF₃I under UV light .

- Chloromethyl installation : Electrophilic chloromethylation using chloromethyl ethers or substitution of pre-existing methyl groups via radical halogenation (e.g., N-chlorosuccinimide under light) .

- Regioselectivity control : Steric and electronic directing groups (e.g., methoxy) guide substitutions to the 2- and 4-positions .

Basic: What analytical techniques are critical for structural validation of this compound?

Answer:

- NMR spectroscopy :

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ and isotopic patterns for Cl/F .

- X-ray crystallography : Resolves regiochemical ambiguities and validates spatial arrangement (e.g., methoxy vs. trifluoromethyl positioning) .

Advanced: How does the chloromethyl group’s lability impact synthetic workflows?

Answer:

The chloromethyl group is prone to hydrolysis, elimination, or unintended nucleophilic substitution. Mitigation strategies include:

- Low-temperature reactions : Conducting substitutions (e.g., SN2 with amines) at 0–5°C to minimize side reactions .

- Inert atmospheres : Using dry solvents and nitrogen/argon to prevent moisture-induced degradation .

- Protective group chemistry : Temporarily masking the chloromethyl group (e.g., silyl protection) during multi-step syntheses .

Advanced: What role do the trifluoromethyl and methoxy groups play in directing cross-coupling reactions?

Answer:

- Trifluoromethyl (CF₃) : Acts as a strong electron-withdrawing group, activating the pyridine ring toward nucleophilic attack at the 3- or 5-positions. It also stabilizes intermediates in Suzuki-Miyaura couplings .

- Methoxy (OMe) : Directs electrophilic substitutions to the para position (C-6) via resonance donation. In Pd-catalyzed couplings, it enhances regioselectivity for C-4 functionalization .

Example : Buchwald-Hartwig amination at C-4 proceeds efficiently due to methoxy-directed palladium coordination .

Advanced: How can regioselective functionalization of the pyridine ring be achieved?

Answer:

- Directed ortho-metalation : Use of strong bases (e.g., LDA) with methoxy as a directing group to functionalize C-3 .

- Transition-metal catalysis :

- Protection/deprotection sequences : Temporarily blocking reactive sites (e.g., silyl ethers for chloromethyl) to prioritize specific substitutions .

Advanced: What are the stability considerations for long-term storage of this compound?

Answer:

- Degradation pathways : Hydrolysis of chloromethyl to hydroxymethyl or formaldehyde under humid conditions .

- Storage recommendations :

- Stabilizers : Addition of radical scavengers (e.g., BHT) at 0.1% w/w to inhibit autoxidation .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:

- Pharmaceutical intermediates : Serves as a precursor for kinase inhibitors (e.g., tofacitinib analogs) and anticoagulants (tirofiban derivatives) .

- Biological probes : The trifluoromethyl group enhances metabolic stability, making it useful in PET tracer development .

- Agrochemicals : Key building block for herbicides (e.g., flupyrsulfuron-methyl analogs) due to its resistance to enzymatic degradation .

Advanced: How can computational methods aid in predicting reactivity or optimizing synthesis?

Answer:

- DFT calculations : Model transition states for SNAr reactions to predict regioselectivity of methoxy/trifluoromethyl substitutions .

- Machine learning : Train models on existing pyridine reaction datasets to optimize catalyst selection (e.g., Pd vs. Cu for cross-couplings) .

- Molecular docking : Screen derivatives for target binding (e.g., kinase active sites) to prioritize synthetic targets .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Personal protective equipment (PPE) : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact with chloromethyl groups .

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCl gas during hydrolysis) .

- Waste disposal : Segregate halogenated waste and neutralize acidic residues before disposal .

Advanced: How do solvent polarity and temperature influence its reactivity in nucleophilic substitutions?

Answer:

- Polar aprotic solvents (DMF, DMSO) : Stabilize transition states in SNAr reactions, accelerating substitutions at C-4 .

- Low-temperature kinetics : Reduce competing elimination pathways (e.g., dehydrochlorination) during chloromethyl substitution .

- Solvent-free conditions : Ball milling with K₂CO₃ enhances atom economy in methoxy group installations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.